molecular formula C8H13Br B13979616 Cyclohexene, 4-(bromomethyl)-1-methyl- CAS No. 61860-11-5

Cyclohexene, 4-(bromomethyl)-1-methyl-

Cat. No.: B13979616
CAS No.: 61860-11-5
M. Wt: 189.09 g/mol
InChI Key: OAZREYMDGCFCOA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methylcyclohexene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromomethyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methylcyclohexene typically involves the bromination of 1-methylcyclohexene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(bromomethyl)-1-methylcyclohexene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methylcyclohexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-methylcyclohexene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and ethers.

    Elimination: Formation of 1-methylcyclohexene.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

4-(Bromomethyl)-1-methylcyclohexene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with biological activity.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methylcyclohexene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methylcyclohexene: Similar in structure but with a chlorine atom instead of bromine.

    4-(Iodomethyl)-1-methylcyclohexene: Similar in structure but with an iodine atom instead of bromine.

    4-(Hydroxymethyl)-1-methylcyclohexene: Similar in structure but with a hydroxyl group instead of bromine.

Uniqueness

4-(Bromomethyl)-1-methylcyclohexene is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

61860-11-5

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

4-(bromomethyl)-1-methylcyclohexene

InChI

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-6H2,1H3

InChI Key

OAZREYMDGCFCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)CBr

Origin of Product

United States

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